molecular formula C19H17NO4 B12898452 Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- CAS No. 80589-72-6

Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)-

Cat. No.: B12898452
CAS No.: 80589-72-6
M. Wt: 323.3 g/mol
InChI Key: SNNLNADLFDJTGC-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- is a complex organic compound with the molecular formula C19H17NO4 This compound is characterized by the presence of a benzene ring, an acetic acid group, and an oxazole ring substituted with ethoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- typically involves the reaction of p-ethoxycyanobenzyl with potassium hydroxide and ethylene glycol. The reaction mixture is heated and stirred, followed by cooling to room temperature. The mixture is then acidified, and water and benzene are added for stratification. The oil layer is distilled to remove benzene, yielding p-ethoxyphenylacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry .

Properties

CAS No.

80589-72-6

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2-[4-(5-ethoxy-4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C19H17NO4/c1-2-23-19-17(14-6-4-3-5-7-14)20-18(24-19)15-10-8-13(9-11-15)12-16(21)22/h3-11H,2,12H2,1H3,(H,21,22)

InChI Key

SNNLNADLFDJTGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=C(C=C2)CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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